ethyl (2S)-2-diethoxyphosphorylbutanoate
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Overview
Description
Ethyl (2S)-2-diethoxyphosphorylbutanoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a butanoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-diethoxyphosphorylbutanoate typically involves the reaction of ethyl 2-bromobutanoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromobutanoate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-diethoxyphosphorylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2S)-2-diethoxyphosphorylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound can be utilized in the study of enzyme inhibition, particularly those enzymes that interact with phosphonate esters.
Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.
Industry: It finds use in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl (2S)-2-diethoxyphosphorylbutanoate exerts its effects involves the interaction of the diethoxyphosphoryl group with specific molecular targets. In biological systems, this compound can inhibit enzymes by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Ethyl (2S)-2-diethoxyphosphorylbutanoate can be compared with other phosphonate esters such as:
- Dimethyl methylphosphonate
- Diethyl ethylphosphonate
- Ethyl phenylphosphonate
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of the butanoate backbone, which can influence its reactivity and interaction with biological targets. This unique structure allows for distinct applications and reactivity patterns compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2S)-2-diethoxyphosphorylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCVQSNZFRDRL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)P(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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